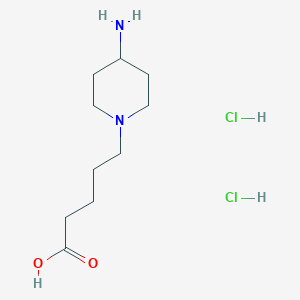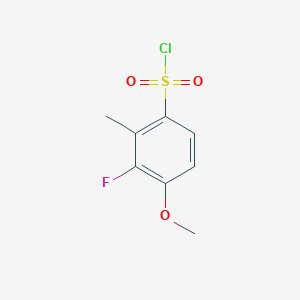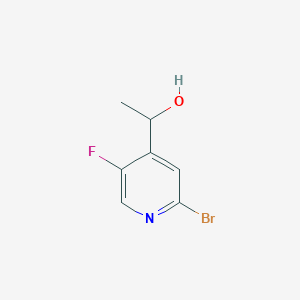
8-(Trifluoromethoxy)quinoline-4-carboxylic acid
Overview
Description
8-(Trifluoromethoxy)quinoline-4-carboxylic acid, also known as 8-TFMQ, is a fluorinated quinoline carboxylic acid with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and medicinal chemistry. 8-TFMQ is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals, as well as for the preparation of various fluorinated compounds. 8-TFMQ is also used as a reagent for the synthesis of various fluorinated compounds and for the preparation of fluorinated polymers.
Scientific Research Applications
Nanocomposite Synthesis and Chemosensing
A quinoline derivative similar to 8-(Trifluoromethoxy)quinoline-4-carboxylic acid, namely 8-(pyridin-2-ylmethoxy)quinoline-2-carboxylic acid, has been synthesized and combined with carbon dots to create a nanocomposite. This nanocomposite acts as a fluorescent chemosensor for detecting Cu2+ ions in tap water. Its high sensitivity, selectivity, and stability across different temperatures and pH values make it a promising candidate for copper ion sensing in environmental applications (Li et al., 2016).
Metal Ion Extraction
Quinoline-2-carboxylic acids with varying substituents, including those in the 8-position of the quinoline ring, have been utilized for metal ion extraction. The structural position and nature of substituents significantly influence metal ion selectivity, proving crucial in the extraction of metals like cadmium from acidic solutions (Moberg et al., 1990).
Structural Characterization in Metal Complexes
A compound structurally related to 8-(Trifluoromethoxy)quinoline-4-carboxylic acid, 4,8-Dihydroxyquinoline-2-carboxylic acid, has been shown to act as a tridentate ligand in metal complexation. This indicates the potential of similar quinoline derivatives in forming complex metal structures, which could have implications in various chemical and pharmaceutical applications (Moriuchi et al., 2007).
Synthesis and Antimicrobial Properties
Quinoline derivatives, including those with trifluoromethyl groups, have been synthesized and evaluated for their potential as antimicrobial agents. These compounds, through their unique structural properties, exhibit significant antibacterial and antifungal activities, indicating their utility in developing new antimicrobial therapies (Holla et al., 2006).
Synthesis Strategies for Trifluoromethyl-Substituted Derivatives
Strategies for preparing various pyridine- and quinolinecarboxylic acids substituted with trifluoromethyl groups have been outlined. These methods include the introduction of trifluoromethyl groups and carboxy functions, allowing for diverse synthetic applications in chemistry and pharmaceuticals (Cottet et al., 2003).
Anticonvulsant Activity Evaluation
Studies on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives, including those with trifluoromethyl groups, have shown significant anticonvulsant activities. These compounds, through their specific chemical structures, offer potential for the development of novel anticonvulsant drugs (Wang et al., 2013).
properties
IUPAC Name |
8-(trifluoromethoxy)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQDGAQTAFVDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



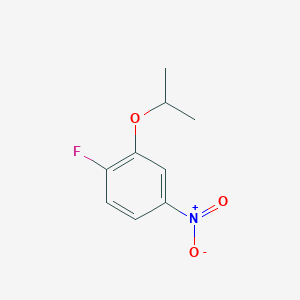
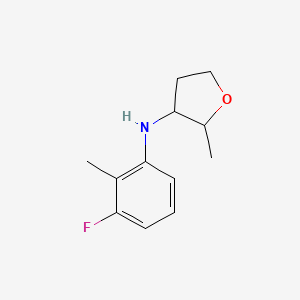
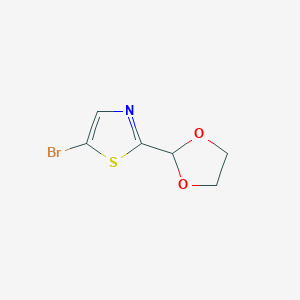
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1448486.png)
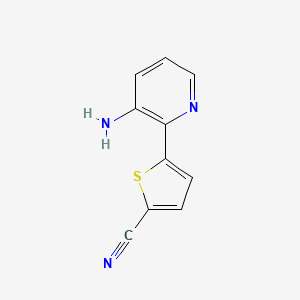
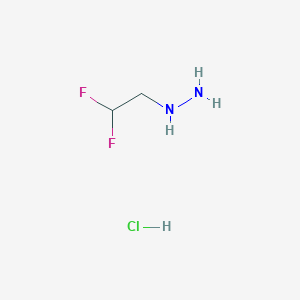
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1448490.png)
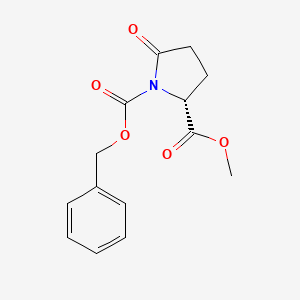

amine](/img/structure/B1448497.png)
